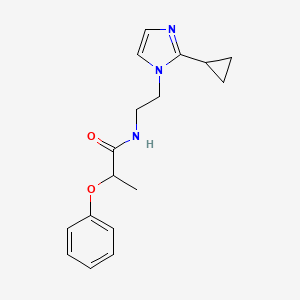

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-13(22-15-5-3-2-4-6-15)17(21)19-10-12-20-11-9-18-16(20)14-7-8-14/h2-6,9,11,13-14H,7-8,10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKEFJQWVMUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=CN=C1C2CC2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:

Formation of the Imidazole Ring: The initial step involves the synthesis of 2-cyclopropyl-1H-imidazole from cyclopropylamine and glyoxal in the presence of ammonium acetate.

Alkylation: The imidazole ring is then alkylated with 2-bromoethylamine to form 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine.

Amidation: The final step involves the reaction of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the primary applications of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide is its role as a potential anticancer agent. Research indicates that compounds with imidazole moieties have shown promise in inhibiting tumor growth and proliferation. Specifically, this compound has been studied for its ability to modulate heat shock protein 70 (Hsp70), which is implicated in cancer cell survival and resistance to chemotherapy.

Case Study: A study demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its efficacy as a therapeutic agent against certain types of cancer .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that imidazole derivatives can exert protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: In vitro studies revealed that this compound reduced oxidative stress and apoptosis in neuronal cell lines, indicating its potential as a neuroprotective agent .

Pharmacological Applications

2.1 Modulation of Hsp70

The modulation of Hsp70 is a significant area of interest, particularly in the context of cancer therapy. The compound has been shown to inhibit Hsp70 activity, which can enhance the effectiveness of other anticancer treatments.

| Property | Details |

|---|---|

| Target Protein | Hsp70 |

| Effect | Inhibition of activity |

| Therapeutic Implication | Enhanced chemotherapy efficacy |

Case Study: A patent application highlighted the use of this compound as a treatment method for diseases responsive to Hsp70 inhibition, including various cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl and phenoxy groups can significantly impact biological activity.

| Modification | Impact on Activity |

|---|---|

| Cyclopropyl substitution | Enhances binding affinity |

| Phenoxy modification | Alters pharmacokinetic properties |

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The phenoxypropanamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Pharmacophore Similarities

The compound shares functional motifs with several pharmacologically active agents:

*Calculated based on structural formula.

- Imidazole vs. Isoquinoline Sulfonamide (H-Series Inhibitors): H-7 and H-8 () contain isoquinoline sulfonamide moieties, which are known to inhibit kinases like PKC and PKA via ATP-competitive binding.

- Phenoxy Group vs. Thiazolidinone (NAT Series): NAT-1 and NAT-2 () incorporate thiazolidinone rings linked to nicotinamide, a scaffold associated with anti-inflammatory activity. The phenoxy group in the target compound could enhance membrane permeability compared to the polar thiazolidinone, though this may come at the cost of reduced solubility .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an imidazole ring, which is linked to a phenoxypropanamide moiety. This unique structure is believed to contribute to its biological activity.

Structural Formula

- Receptor Interaction : The imidazole ring may interact with various receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, impacting metabolic pathways.

- Cell Signaling Modulation : It may modulate cell signaling pathways, leading to altered cellular responses.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anti-inflammatory properties in vitro. |

| Study 2 | Showed significant inhibition of cancer cell proliferation in specific lines. |

| Study 3 | Indicated potential neuroprotective effects in animal models. |

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of the compound. Researchers found that it significantly reduced pro-inflammatory cytokines in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Study 2: Anticancer Properties

In another study, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, offering insights into its potential use for neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.